4-Bromo-3-methylbenzoyl chloride
Overview
Description
4-Bromo-3-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
4-Bromo-3-methylbenzoyl chloride has been used in the synthesis of various chemical compounds with potential biological activities. For instance, it has been utilized in the preparation of 1-tolyl-3-aryl-4-methylimidazole-2-thiones, a compound showing significant antibacterial activity, as well as in the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, a compound characterized by spectroscopic data and crystal structure analysis (Saeed & Batool, 2007); (Saeed, Mumtaz, & Flörke, 2010).
Antibacterial/Antifungal Activities
Recent research shows that derivatives of this compound, particularly those involving carbohydrate esters, have been synthesized and evaluated for their antibacterial and antifungal properties. These derivatives exhibit promising antibacterial and antifungal activities, suggesting potential applications in combating microbial pathogens (Ahmmed et al., 2022).
Educational Applications
In educational settings, this compound has been used to teach selective C-acylation in the synthesis of compounds like 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one. This application is significant in demonstrating various chemical reactions and analytical techniques for students (Kurteva & Petrova, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-methylbenzoyl chloride is the benzylic position of aromatic compounds . This compound is often used in organic synthesis, where it can participate in various reactions such as free radical bromination and nucleophilic substitution .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, reacts with an electrophile, a species that accepts an electron pair. The nucleophile in this case could be a variety of substances, depending on the specific reaction conditions .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which can lead to various downstream effects depending on the specific reaction conditions .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction conditions and the nature of the nucleophile involved in the reaction . For example, in a nucleophilic substitution reaction, the compound could potentially be used to introduce a bromo-methylbenzoyl group into a larger molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances that can act as nucleophiles, the temperature and pH of the reaction environment, and the solvent used in the reaction .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-methylbenzoyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds through acylation reactions. This compound is known to react with nucleophilic groups such as amines and alcohols, forming stable amide and ester linkages. These interactions are crucial in the synthesis of complex organic molecules and the modification of biomolecules for research purposes .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through acylation. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. Additionally, this compound can impact cell function by interacting with cellular membranes and proteins, potentially affecting membrane integrity and protein function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This acylation reaction can inhibit or activate enzymes by modifying their active sites. For example, the acylation of serine residues in serine proteases can lead to enzyme inhibition. Similarly, the modification of lysine residues in histones can affect gene expression by altering chromatin structure. These molecular interactions highlight the versatility of this compound in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 4-Bromo-3-methylbenzoic acid and hydrochloric acid. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by hydrolysis, leading to the formation of 4-Bromo-3-methylbenzoic acid. This metabolic pathway involves the action of esterases and other hydrolytic enzymes. Additionally, this compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, thereby altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells. Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localization signals ensure that this compound exerts its effects in the appropriate cellular context. Additionally, post-translational modifications can influence the compound’s activity and function by altering its interactions with other biomolecules .
Properties
IUPAC Name |
4-bromo-3-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXGJCNXMPLCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427386 | |
Record name | 4-bromo-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-25-4 | |
Record name | 4-Bromo-3-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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